Welcome to the BenchChem Online Store!
molecular formula C8H8O3 B561747 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 CAS No. 89614-23-3

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Cat. No. B561747
M. Wt: 158.186
InChI Key: KMOUUZVZFBCRAM-TZCZJOIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04764401

Procedure details

4-cyclohexene-1,2-dicarboxylic acid anhydride is dissolved in three times its quantity of dimethyl formamide. Its equimolar quantity of acetonitrile palladium dichloride is added at 40° C. in the course of 2 hours. Dimethyl formamide and acetonitrile are distilled off at 45° C./25 mbar. A brownish solid with a melting point of 53°-54° C. is obtained in a 90% yield. Isobutylvinyl ether palladium dichloride is obtained in analogous manner from acetonitrile palladium dichloride and isobutyl vinyl ether, melting point 57°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
acetonitrile palladium dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[C:10](=O)[O:9][C:7](=O)[CH:2]1CC=C[CH2:6]2.[Pd:12]([Cl:14])[Cl:13].[C:15](#[N:17])[CH3:16]>CN(C)C=O>[Pd:12]([Cl:14])[Cl:13].[CH2:10]([O:9][CH:7]=[CH2:2])[CH:1]([CH3:6])[CH3:15].[Pd:12]([Cl:14])[Cl:13].[C:15](#[N:17])[CH3:16].[CH:7]([O:9][CH2:10][CH:1]([CH3:6])[CH3:15])=[CH2:2] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC=CC1)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
acetonitrile palladium dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pd](Cl)Cl.C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Dimethyl formamide and acetonitrile are distilled off at 45° C./25 mbar
CUSTOM
Type
CUSTOM
Details
A brownish solid with a melting point of 53°-54° C. is obtained in a 90% yield

Outcomes

Product
Name
Type
product
Smiles
[Pd](Cl)Cl.C(C(C)C)OC=C
Name
Type
product
Smiles
[Pd](Cl)Cl.C(C)#N
Name
Type
product
Smiles
C(=C)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.